3α,5α-Tetrahydronorethisterone-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

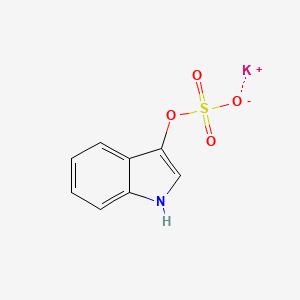

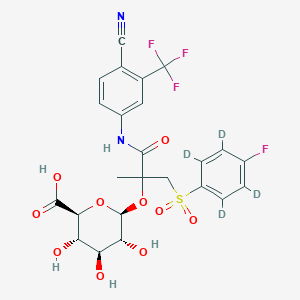

3α,5α-Tetrahydronorethisterone-d5 is a deuterium-labeled derivative of 3α,5α-Tetrahydronorethisterone . It is a metabolite of progesterone and influences cellular functions and behavioral processes involved in emotion, affect, motivation, and reward through non-traditional targets like GABA, glutamate, and dopamine receptors in the ventral tegmental area .

Synthesis Analysis

The synthesis of steroids, including this compound, often involves multi-step organic reactions that selectively modify the steroid nucleus to introduce or alter specific functional groups.Molecular Structure Analysis

The molecular structure of this compound involves analyzing its stereochemistry, functional groups, and conformational properties . Its molecular formula is C20H25D5O2 and its molecular weight is 307.48 .Chemical Reactions Analysis

Steroids undergo various chemical reactions that define their biological roles and therapeutic potential. The alteration of steroid structures, such as hydroxylation, reduction, and isomerization, significantly impacts their physiological effects.作用機序

3α,5α-Tetrahydronorethisterone-d5 is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity, mostly at high dosages, and no other important hormonal activity .

特性

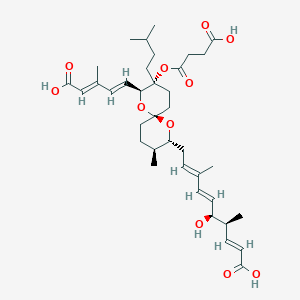

| { "Design of the Synthesis Pathway": "The synthesis pathway of 3α,5α-Tetrahydronorethisterone-d5 involves the reduction of the double bond in norethisterone-d5 at the 3,4-position and the 5,6-position to form the tetrahydro derivative. This can be achieved through the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).", "Starting Materials": ["Norethisterone-d5", "Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)", "Anhydrous ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)"], "Reaction": ["Step 1: Dissolve norethisterone-d5 in anhydrous ether", "Step 2: Add LiAlH4 or NaBH4 slowly to the solution under stirring and reflux for several hours", "Step 3: Quench the reaction with HCl and then NaOH to form a precipitate", "Step 4: Filter the precipitate and wash with water", "Step 5: Dry the solid and recrystallize from a suitable solvent", "Step 6: Purify the product by column chromatography using silica gel as the stationary phase and eluting with a suitable solvent", "Step 7: Dry the purified product and analyze its purity using spectroscopic methods such as NMR and mass spectrometry"] } | |

CAS番号 |

122605-87-2 |

分子式 |

C₂₀H₂₅D₅O₂ |

分子量 |

307.48 |

同義語 |

(3α,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3α,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3α,17β-diol-d5; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)